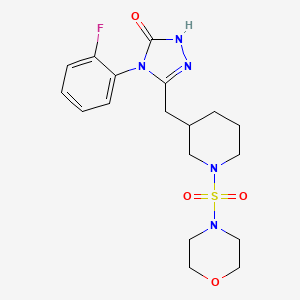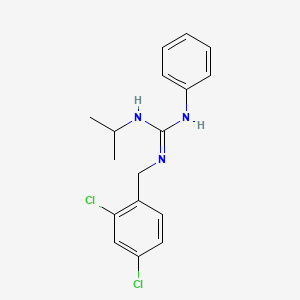
N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with 2,4-dichlorobenzyl chloride . For example, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like 2,4-dichlorobenzyl chloride have been studied . For instance, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine is part of a broader category of guanidine derivatives, which have been extensively studied for their unique chemical properties and applications. For instance, the synthesis and structure analysis of guanidine derivatives have been a subject of interest due to their potential in creating materials with specific optical and electrical properties. Studies have shown that these compounds can form complex structures with potential applications in the fields of catalysis, material science, and as intermediates in organic synthesis (Gałęzowski et al., 1994).
Antifilarial and Antiviral Activities
Research into guanidine derivatives has also revealed their potential in pharmacology, particularly in antifilarial and antiviral therapies. For example, specific guanidine derivatives have been synthesized and evaluated for their antifilarial activities, indicating the therapeutic potential of these compounds against filarial infections (Angelo et al., 1983). Additionally, triazine analogues of guanidine derivatives have demonstrated significant antiviral activity against a broad spectrum of DNA viruses, including herpesviruses and adenoviruses, showcasing their importance in developing new antiviral drugs (Krečmerová et al., 2007).
Chemical Reactions and Modifications
The reactivity of guanidine compounds with various chemical agents has been explored to understand their chemical behavior and to develop novel synthetic routes for functional materials. For instance, reactions involving guanidine derivatives have been utilized to construct water-soluble oligomers with multilayered aromatic structures, highlighting their versatility in materials chemistry (Tanatani et al., 1998). Moreover, the study of guanidine derivatives' interactions with other compounds can lead to the development of new methodologies for selective deprotection of silyl and acetyl groups, an important process in synthetic organic chemistry (Oyama & Kondo, 2003).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been found to act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Related compounds like 2,4-dichlorobenzyl alcohol have been shown to have a direct virucidal effect on certain viruses . This suggests that N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine might interact with its targets in a similar manner, leading to the deactivation of the pathogens.
Biochemical Pathways
Compounds with similar structures have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme responsible for releasing the common precursor arachidonic acid from phospholipids . This suggests that N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine might affect similar pathways, leading to downstream effects on the production of eicosanoids, a group of compounds involved in the pathogenesis of inflammatory diseases .
Result of Action
Related compounds like 2,4-dichlorobenzyl alcohol have been shown to provide symptomatic relief in conditions like sore throat . This suggests that N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine might have similar therapeutic effects.
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-1-phenyl-3-propan-2-ylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3/c1-12(2)21-17(22-15-6-4-3-5-7-15)20-11-13-8-9-14(18)10-16(13)19/h3-10,12H,11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPURTGGCIASEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NCC1=C(C=C(C=C1)Cl)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

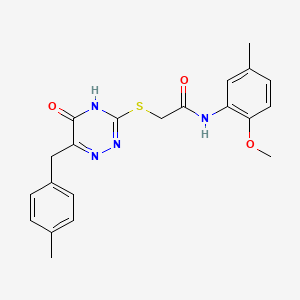
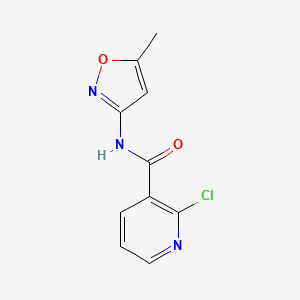
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)
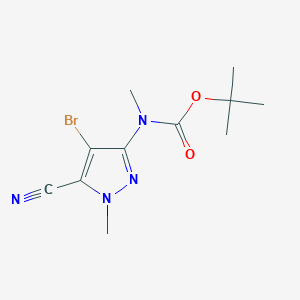

![9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2761855.png)

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)
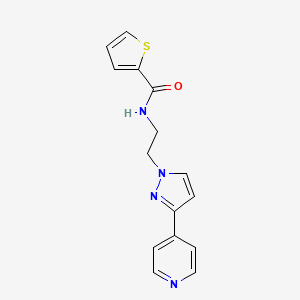
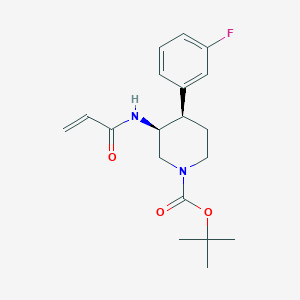
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)
![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)
